3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-16(6-8-17)21-19(23)14-3-2-4-15(20)13-14/h2-8,13,18H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDILGHAHZGRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-(4-methoxypiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methoxypiperidine with aniline under appropriate conditions.
Formation of 3-chlorobenzoyl chloride: This can be prepared by reacting 3-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-(4-methoxypiperidin-1-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-chlorobenzoic acid and 4-(4-methoxypiperidin-1-yl)aniline.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent targeting neurological disorders, inflammation, and pain management. Its structural characteristics may allow selective interactions with specific biological targets, paving the way for the development of novel drugs.
Research indicates that 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide exhibits significant biological activities, including:
- Antioxidant Properties : It has been synthesized and analyzed for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
- Antibacterial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Potential : Similar compounds have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also inhibit cancer cell growth through specific molecular interactions.
Synthetic Routes
- Formation of the Piperidine Intermediate : This involves the reaction of piperidine derivatives with appropriate chloro or methoxy-substituted benzamides.
- Chlorination : The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Coupling Reaction : The final step involves coupling the chlorinated intermediate with benzamide under suitable conditions to yield the target compound.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine/Phenyl Moieties
- Methoxy vs. Non-Methoxy Piperidine: The methoxy group in the target compound likely enhances solubility compared to the non-methoxy analog .
- Sulfonyl and Heterocyclic Additions : Compound 1x demonstrates that bulky substituents (e.g., sulfonyl, fused rings) increase molecular complexity and may improve target selectivity but reduce synthetic yields.
- Bioisosteric Replacements : The imidazole-substituted analog highlights how bioisosteric replacements (imidazole for piperidine) can shift activity profiles (e.g., anticancer vs. antimicrobial).
Key Research Findings
Structural Flexibility : The benzamide core tolerates diverse substitutions (piperidine, imidazole, quinazoline), enabling tailored pharmacokinetic and pharmacodynamic properties.
Methoxy Group Impact: Methoxy substituents on piperidine may enhance metabolic stability compared to non-methoxy analogs .
Activity-Structure Relationships :
Biological Activity
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that include a chloro group and a methoxypiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in treating neurological disorders, inflammation, and pain management.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
- Key Functional Groups : Chloro group, methoxypiperidine
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antiviral Activity : Studies have shown that derivatives of benzamide can exert antiviral effects against viruses such as HIV-1 and hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
- Neuroprotective Properties : The methoxypiperidine moiety may enhance the compound's ability to interact with neurotransmitter receptors, suggesting potential applications in neuroprotection .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies indicate strong binding affinities to various receptors and enzymes involved in inflammatory pathways and neurotransmission.
Research Findings and Case Studies
A comprehensive analysis of the biological activity of this compound reveals several key findings:
- Antiviral Efficacy :
-
Anti-inflammatory Activity :
- Compounds with the methoxypiperidine structure have been reported to significantly reduce inflammation in animal models, indicating that this compound may possess similar therapeutic properties .
-
Neuropharmacological Studies :
- Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects relevant for conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Description | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Contains a methoxy and amino group | Exhibits antiviral activity against HBV |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides | Exhibits anti-inflammatory properties | Shares pharmacophore similarities |
| N-(4-methoxyphenyl)-N'-(piperidin-1-yl)urea | Contains piperidine ring | Investigated for anti-inflammatory properties |
Q & A
Q. What are the key synthetic routes for preparing 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide?
The synthesis involves three primary steps:
Piperidine Substitution : Introduce the 4-methoxypiperidine group to a phenyl ring via nucleophilic aromatic substitution or Buchwald-Hartwig amination under Pd catalysis .
Amide Coupling : React 3-chlorobenzoic acid derivatives (e.g., acid chloride) with the substituted aniline intermediate. Common coupling reagents include HBTU/HOBt in THF with Et₃N as a base .
Purification : Use silica gel column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethylether or ethanol .
Q. What analytical methods validate the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR: δ 7.74 ppm for benzamide protons; δ 3.80 ppm for methoxy groups) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks around m/z 385–400 .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers identify and validate the compound’s biological targets (e.g., enzymes)?
- Enzyme Assays : Test inhibition of bacterial acyl carrier protein synthase (AcpS-PPTase) using radiolabeled substrates (³²P-ATP) .
- Molecular Docking : Compare binding affinity to homologs (e.g., Staphylococcus aureus AcpS) using Schrödinger Suite or AutoDock .
- CRISPR-Cas9 Knockout Models : Validate target relevance in bacterial proliferation pathways (e.g., fatty acid biosynthesis) .
Q. How should researchers resolve contradictions in biochemical activity data?
- Dose-Response Reproducibility : Test multiple batches synthesized under varying conditions (e.g., solvent purity, catalyst ratios) .
- Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MIC in E. coli cultures) .
- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing 4-methoxy with 4-ethoxy) to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Piperidine Modifications : Replace 4-methoxy with bulkier groups (e.g., 4-ethoxy) to assess steric effects on target binding .
- Chlorine Position : Synthesize 2-chloro or 4-chloro analogs to evaluate electronic effects on enzyme inhibition .
- Amide Linker Replacement : Test urea or sulfonamide linkers for improved metabolic stability .
Q. What precautions are critical for handling this compound in the lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
